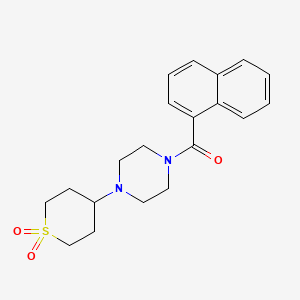

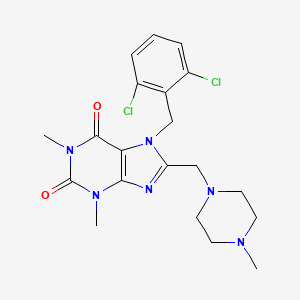

![molecular formula C24H23N3O4S B2636410 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-30-0](/img/structure/B2636410.png)

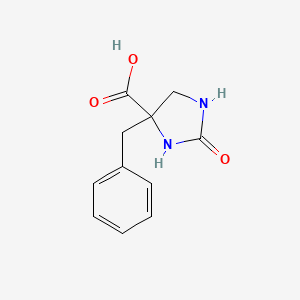

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as BIBX1382BS, is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research to investigate the role of EGFR in various cellular processes.

Scientific Research Applications

Synthesis and Coordination Chemistry

Research by Bermejo et al. (2000) describes the synthesis and characterization of compounds with benzimidazole derivatives, exploring their coordination to nickel centers. This work highlights the relevance of such compounds in coordination chemistry and material science, potentially offering insights into catalysis or the development of new materials (Bermejo et al., 2000).

Corrosion Inhibition

A study by Prashanth et al. (2021) explores the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions. The research demonstrates the potential of these compounds in protecting metals from corrosion, which is crucial in industrial applications (Prashanth et al., 2021).

Anticonvulsant Activity

Aktürk et al. (2002) investigate the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives. Their findings contribute to the understanding of how structural modifications impact biological activity, potentially guiding the design of new therapeutic agents (Aktürk et al., 2002).

Antitumor Activity

Hunt et al. (2000) describe the discovery of a farnesyltransferase inhibitor with potent antitumor activity. This research exemplifies how structural elements similar to the queried compound can be integral to the development of cancer therapies (Hunt et al., 2000).

Antimicrobial and Antifungal Applications

Khanage et al. (2020) synthesized derivatives with antimicrobial and antifungal properties, underscoring the potential of such compounds in combating infectious diseases (Khanage et al., 2020).

properties

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-31-19-11-13-20(14-12-19)32(29,30)15-5-10-23(28)25-18-7-4-6-17(16-18)24-26-21-8-2-3-9-22(21)27-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWMVIFTFWHSAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

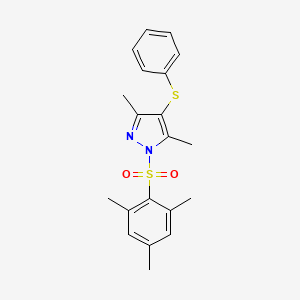

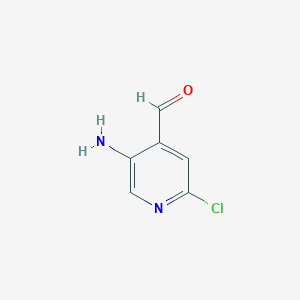

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2636336.png)

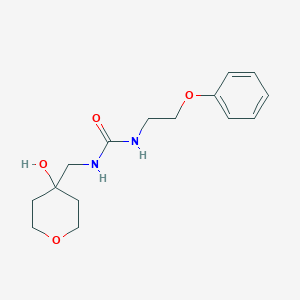

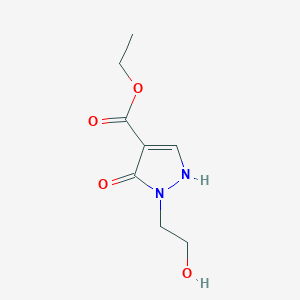

![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)

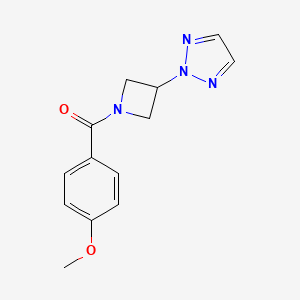

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)

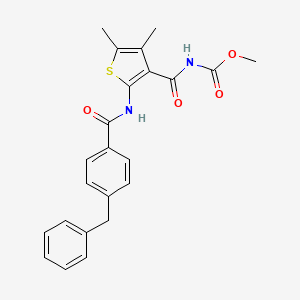

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2636341.png)

![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine](/img/structure/B2636348.png)